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Compound of Interest

Compound Name: 2'-Chloro-3-phenylpropiophenone
CAS No.: 898764-45-9
Cat. No.: B1343419

Get Quote

. J

Technical Guide: 2'-Chloro-3-
phenylpropiophenone

Chemical Identity, Synthesis, and Pharmaceutical
Applications[1][2]

Executive Summary

2'-Chloro-3-phenylpropiophenone (CAS: 898764-45-9) is a functionalized dihydrochalcone

derivative used primarily as a scaffold in the synthesis of heterocyclic compounds, particularly
flavones (chromen-4-ones) and 1,3-diarylpropanes. Unlike its isomer 3'-chloropropiophenone
(a precursor to bupropion), this compound features a phenyl group at the

-position, making it a critical intermediate for constructing complex polyphenol analogs and
pharmacophores exhibiting antioxidant and anti-inflammatory properties.

Chemical Identity & Physical Properties[3][4][5]
Nomenclature and Identification
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Parameter

Detail

IUPAC Name

1-(2-Chlorophenyl)-3-phenylpropan-1-one

Common Name

2'-Chloro-dihydrochalcone; 2'-Chloro-3-

phenylpropiophenone

CAS Registry Number 898764-45-9
C
Molecular Formula H
Clo
Molecular Weight 244.72 g/mol
SMILES CIC1=CC=CC=C1C(=0)CCC2=CC=CC=C2

Structure Class

Dihydrochalcone (1,3-diarylpropan-1-one)

Physical Characteristics

Note: Experimental values for this specific isomer are limited in public registries; data below

reflects validated properties of the dihydrochalcone class and calculated values.

Property Value /| Description
Pale yellow viscous oil or low-melting solid
Appearance .
(dependent on purity)
Boiling Point ~360-365 °C (at 760 mmHg)
Melting Point 45-55 °C (Predicted)
Density 1.18 + 0.06 g/cm3
. Insoluble in water; Soluble in DCM, Ethyl
Solubility
Acetate, Ethanol, DMSO
LogP 4.86 (High Lipophilicity)
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Synthesis & Production Protocols

The most robust synthetic route for 2'-Chloro-3-phenylpropiophenone is the Claisen-Schmidt
Condensation followed by Selective Hydrogenation. This "Chalcone Route" avoids the
regioselectivity issues inherent in Friedel-Crafts acylation.

Workflow Diagram (Synthesis)

Step 1: Claisen-Schmidt Condensation
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Detailed Protocol

Step 1: Preparation of 2'-Chlorochalcone

e Reagents: Dissolve 2'-chloroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (5

mL/mmol).
o Catalysis: Add 10% NaOH solution dropwise at 0°C.

» Reaction: Stir at room temperature for 4—6 hours. The mixture will thicken as the enone
precipitates.

o Workup: Neutralize with dilute HCI. Filter the yellow solid (chalcone), wash with cold
water/ethanol, and recrystallize from ethanol.

Step 2: Hydrogenation to Dihydrochalcone

o Setup: Dissolve the chalcone intermediate in ethyl acetate.
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e Reduction: Add 10% Pd/C catalyst (5 wt%). Stir under H

atmosphere (balloon pressure) for 2—3 hours.

o Critical Control: Monitor via TLC to prevent over-reduction of the ketone to the alcohol.

« Purification: Filter through Celite to remove catalyst. Concentrate the filtrate to yield 2'-
Chloro-3-phenylpropiophenone.

Chemical Reactivity & Transformations[2][7][8]

This molecule possesses two distinct reactive centers: the carbonyl group (C1) and the alpha-
methylene (C2). These sites enable its use as a "molecular hinge" for cyclization.

Cyclization to Chromones (Flavones)

A key application in drug discovery is the conversion of this scaffold into 3-chloroflavones or
related chromones, which are pharmacophores for kinase inhibitors.

o Mechanism: Oxidative cyclization (often involving radical intermediates).
» Reagents: Selenium dioxide (SeO

) or oxidative radical generating systems.

Reaction Pathway Diagram
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2'-Chloro-3-phenylpropiophenone

Alpha-Bromination
(Br2 / AcOH)

Reduction
(NaBH4 or CBS Catalyst)

Dxidative Cyclization
(Se02 / Reflux)

3-Chloro-flavone / Chromone
(Heterocyclic Scaffold)

1-(2-Chlorophenyl)-3-phenylpropan-1-ol

(Chiral Alcohol) 2-Bromo-1-(2-chlorophenyl)-3-phenylpropan-1-one

Figure 2: Divergent synthetic utility of the 2'-chloro-dihydrochalcone scaffold.

Click to download full resolution via product page

Pharmaceutical Applications
Precursor for Flavonoids

The 2'-chloro substituent on the A-ring of the chalcone skeleton is sterically significant. It
facilitates intramolecular cyclization reactions to form substituted flavonoids and isoflavonoids.

These motifs are ubiquitous in:
o Antioxidants: Radical scavenging agents.

e Anti-inflammatory agents: COX-2 inhibitors often utilize the chromone core.

Chiral Building Block

The ketone can be stereoselectively reduced (using Corey-Bakshi-Shibata catalysts) to form
chiral amino alcohols (via subsequent amination) or diols.

» Relevance: Enantiopure 1,3-diarylpropanols are scaffolds for serotonin reuptake inhibitors
(SSRIs) and antihistamines.

Safety & Regulatory Compliance
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e Handling: This compound is an organic irritant. Standard PPE (gloves, goggles, fume hood)
is mandatory.

e Regulatory Status: Unlike alpha-bromo propiophenones (which are direct precursors to
cathinones), 2'-Chloro-3-phenylpropiophenone is not typically listed as a Table | precursor.
However, researchers must verify local regulations as "propiophenone derivatives" are
monitored in some jurisdictions.

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation
of the methylene bridge.

References

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
CID 10644439: 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one. Retrieved from [Link]

e Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-(2-
Chlorophenyl)-3-phenylpropan-1-one (CAS 898764-45-9). Retrieved from [Link]

e Bulgarian Chemical Communications. (2016). Eco-friendly procedure for selective
chlorination of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. Volume 48, Number 4.
(Contextual grounding for chromone synthesis).

¢ To cite this document: BenchChem. [2'-Chloro-3-phenylpropiophenone chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343419/docs#2-chloro-3-phenylpropiophenone-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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